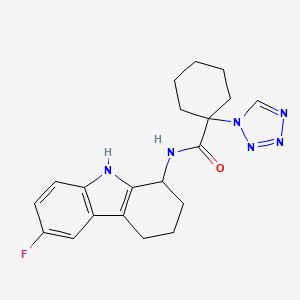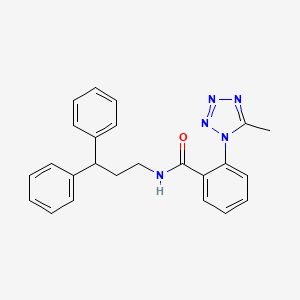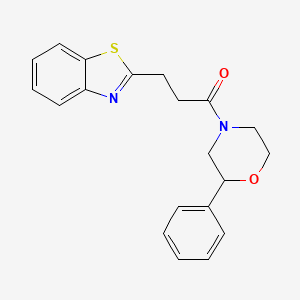![molecular formula C23H24N2O6S B10983953 7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10983953.png)
7,8-dimethoxy-3-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known by its systematic name: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine .
- It is a white crystalline powder with a melting point of 129-133°C and is sparingly soluble in water but soluble in solvents like toluene and xylene .
- As an intermediate, it plays a crucial role in the synthesis of herbicides such as Metsulfuron-methyl , Tribenuron-methyl , and Chlorsulfuron .
Preparation Methods
- The synthetic route involves several steps:
- Start with 4,6-dihydroxy-2-thiomethylpyrimidine .
- React it with phosphorus oxychloride (POCl₃) under nitrogen protection to obtain 4,6-dichloro-2-thiomethylpyrimidine .
- Next, treat the dichloro compound with sodium methoxide in methanol to yield 4,6-dimethoxy-2-thiomethylpyrimidine .
- Finally, oxidize the thiomethyl group using hydrogen peroxide (H₂O₂) in the presence of a catalyst to obtain the desired product, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium methoxide , and phosphorus oxychloride .
- Major products formed depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
- In chemistry, it serves as an intermediate for herbicides, as mentioned earlier.
- In biology, it may have applications in drug discovery due to its unique structure.
- In medicine, further research could explore its potential as an antiproliferative or anti-inflammatory agent.
- In industry, it contributes to the development of agrochemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, its unique structure—combining pyrimidine and sulfone moieties—sets it apart.
- Researchers may compare it with other pyrimidine derivatives to explore its distinct properties.
Remember that this compound’s multifaceted nature invites further exploration, and its applications continue to evolve in scientific research and industry
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C23H24N2O6S/c1-30-21-11-15-6-8-24(23(27)13-18(15)12-22(21)31-2)14-20(26)17-4-5-19-16(10-17)7-9-25(19)32(3,28)29/h4-6,8,10-12H,7,9,13-14H2,1-3H3 |
InChI Key |
FJLWBANBEZYXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10983879.png)
![4-(1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B10983883.png)
![5-Amino-1-[(1-methyl-1H-imidazol-2-YL)(phenyl)methyl]-4-(4-phenyl-1,3-thiazol-2-YL)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10983890.png)
![N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983893.png)
![4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10983894.png)
![(4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10983899.png)

![4-(3-chlorophenyl)-N-(2-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983907.png)

![methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-alaninate](/img/structure/B10983920.png)
![4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10983927.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10983946.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983951.png)
